Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate is an organic compound belonging to the class of piperidinecarboxylic acids. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. The presence of the 2-methylpyrimidin-4-yl group attached via an oxygen atom to the piperidine ring adds to its unique chemical properties .
Mechanism of Action
Target of Action
The primary targets of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate are Nitric oxide synthase, inducible and Nitric oxide synthase, endothelial . These enzymes play a crucial role in the production of nitric oxide (NO), a key signaling molecule involved in numerous physiological and pathological processes.
Mode of Action
It is known to interact with its targets, potentially influencing the production of nitric oxide
Biochemical Pathways
Nitric oxide plays a pivotal role in various physiological processes, including vasodilation, immune response, and neurotransmission .
Result of Action
Given its targets, it may influence processes regulated by nitric oxide, potentially impacting vascular tone, immune response, and neurotransmission
Preparation Methods
The synthesis of Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with 2-methylpyrimidin-4-ol under specific conditions. One common method includes the use of ethyl chloroformate as a reagent to introduce the ethyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Chemical Reactions Analysis
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions
Scientific Research Applications
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block for the development of drugs targeting specific enzymes and receptors, particularly in the treatment of neurological disorders.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Ethyl 4-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate can be compared with other piperidine derivatives, such as:
Ethyl piperidine-4-carboxylate: Similar in structure but lacks the 2-methylpyrimidin-4-yl group, resulting in different chemical and biological properties.
Piperidine-4-carboxylic acid: The absence of the ethyl ester group and the 2-methylpyrimidin-4-yl group makes it less versatile in synthetic applications.
N-Boc piperidine: Commonly used as a protecting group in organic synthesis, but does not possess the same biological activity as this compound
This compound stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 4-(2-methylpyrimidin-4-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-3-18-13(17)16-8-5-11(6-9-16)19-12-4-7-14-10(2)15-12/h4,7,11H,3,5-6,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBNPBRSZGIWIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)OC2=NC(=NC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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